molecular formula C10H11ClO2 B1596928 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone CAS No. 40943-25-7

2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone

Cat. No.: B1596928
CAS No.: 40943-25-7
M. Wt: 198.64 g/mol
InChI Key: FKCAOMADEYRKQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone typically involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2,6-dimethylphenol+chloroacetyl chlorideThis compound\text{2,6-dimethylphenol} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,6-dimethylphenol+chloroacetyl chloride→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, including the use of catalysts and specific solvents to enhance yield and purity. The process is typically scaled up from laboratory methods, ensuring consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its hydroxy group can participate in hydrogen bonding, influencing its interactions with biological molecules .

Comparison with Similar Compounds

  • 4-Hydroxy-3,5-dimethylphenacylchloride
  • 3,5-Dimethyl-4-hydroxyphenacylchloride
  • 2-Chloro-4’-hydroxy-3’,5’-dimethylacetophenone

Comparison: 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCAOMADEYRKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377372
Record name 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40943-25-7
Record name 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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